N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide
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Overview
Description
N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide is a synthetic organic compound characterized by the presence of a benzimidazole core linked to a furamide group through a chlorobenzyl moiety
Preparation Methods
The synthesis of N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Furamide Group: The final step involves the coupling of the chlorobenzyl-substituted benzimidazole with 2-furoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the furamide group to a corresponding amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: Under acidic or basic conditions, the furamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The chlorobenzyl and furamide groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding. Pathways involved in its action include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent with a similar benzimidazole core but different substituents, used to treat parasitic worm infections.
Mebendazole: Another antiparasitic compound with a benzimidazole core, used for treating helminth infections.
Omeprazole: A proton pump inhibitor with a benzimidazole core, used to treat acid-related stomach issues.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for different applications compared to its analogs.
Properties
IUPAC Name |
N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-15-6-3-5-14(11-15)13-24-17-8-2-1-7-16(17)23-19(24)12-22-20(25)18-9-4-10-26-18/h1-11H,12-13H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGSJHQBAOUNQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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